molecular formula C15H19Cl2FN2O B1405728 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1982950-51-5

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Cat. No.: B1405728
CAS No.: 1982950-51-5
M. Wt: 333.2 g/mol
InChI Key: BZZORSADPKKTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a piperidine ring substituted with a 4-fluorobenzyl group and an oxazole ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring followed by the introduction of the piperidine moiety. Common synthetic routes include:

    Formation of the Oxazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Final Assembly: The final step involves coupling the oxazole and piperidine intermediates, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperidine: Shares the piperidine and fluorobenzyl moieties but lacks the oxazole ring.

    2-(4-Fluorophenyl)oxazole: Contains the oxazole and fluorobenzyl groups but does not have the piperidine ring.

Uniqueness

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxazole and piperidine rings, along with the fluorobenzyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O.2ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;;/h4-7,10,14,17H,1-3,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZORSADPKKTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 3
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 4
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 5
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 6
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.